molecular formula C15H14O3 B095624 4-(Benzyloxy)-2-methylbenzoic acid CAS No. 17819-91-9

4-(Benzyloxy)-2-methylbenzoic acid

Cat. No.: B095624
CAS No.: 17819-91-9
M. Wt: 242.27 g/mol
InChI Key: GAKFWANCNDKESO-UHFFFAOYSA-N
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Description

Rolicyprine is a synthetic antidepressant known for its potent inhibition of monoamine oxidase in vivo. It is a pharmacologically active compound only after biotransformation, and its pharmacology is similar to that of tranylcypromine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rolicyprine can be synthesized through a reaction involving N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures between 0 to 20 degrees Celsius, under the action of N-methyl morpholine. The intermediate product, N-Boc-O-cyclopropylhydrazine, undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, resulting in cyclopropylhydrazine hydrochloride .

Industrial Production Methods: The method described above is suitable for industrial production due to its mild operation conditions, simplicity, and convenience. It also offers a good application prospect by reducing costs and improving yield .

Chemical Reactions Analysis

Types of Reactions: Rolicyprine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Rolicyprine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on monoamine oxidase and its potential role in neurotransmitter regulation.

    Medicine: Investigated for its antidepressant properties and potential therapeutic uses in treating mood disorders.

    Industry: Utilized in the production of other chemical compounds and pharmaceuticals

Mechanism of Action

Rolicyprine exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound must be biotransformed to become pharmacologically active .

Comparison with Similar Compounds

    Tranylcypromine: Another monoamine oxidase inhibitor with similar pharmacological effects.

    Phenelzine: A non-selective monoamine oxidase inhibitor used to treat depression and anxiety disorders.

    Isocarboxazid: Another monoamine oxidase inhibitor with antidepressant properties.

Uniqueness: Rolicyprine’s uniqueness lies in its requirement for biotransformation to become active, which differentiates it from other monoamine oxidase inhibitors. This characteristic may influence its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits .

Biological Activity

4-(Benzyloxy)-2-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

This compound features a benzyloxy group attached to a methyl-substituted benzoic acid, which may influence its solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial in preventing oxidative stress-related cellular damage. For instance, studies on related benzoic acid derivatives have shown their capacity to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Antimicrobial Effects

The antimicrobial potential of benzoic acid derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes, leading to cell lysis and death .

Microbial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

3. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential for therapeutic application in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for the synthesis of inflammatory mediators .
  • Regulation of Gene Expression : The compound may modulate the expression of genes involved in oxidative stress response and inflammation through transcription factor activation or inhibition.

Case Study 1: Antioxidant Efficacy

A study conducted on fibroblast cells revealed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. The findings indicated that this compound could enhance cellular antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent .

Properties

IUPAC Name

2-methyl-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFWANCNDKESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611292
Record name 4-(Benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17819-91-9
Record name 4-(Benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy-2-methylbenzaldehyde (20 g) in 1,4-dioxane (300 mL) was mixed with sodium dihydrogen phosphate (42.4 g) and sulfamic acid (13.7 g) and, while cooling, a solution of sodium chlorite (11.2 g) in water (200 mL) was added in such a way that the temperature did not rise above 10° C. After 20 minutes, sodium sulfite (14.5 g) was added, and the mixture was stirred at 10° C. for a further 15 minutes. The reaction mixture was acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and concentrated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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